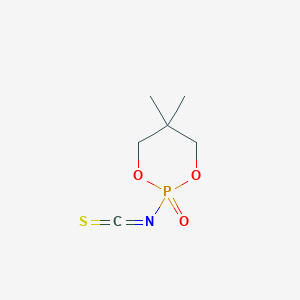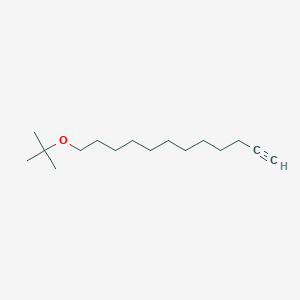
1-Dodecyne, 12-(1,1-dimethylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyne, 12-(1,1-dimethylethoxy)- is an organic compound with the molecular formula C16H30O. It is a derivative of 1-dodecyne, which is an alkyne with a triple bond between the first and second carbon atoms in a twelve-carbon chain. The addition of the 12-(1,1-dimethylethoxy) group introduces an ether functionality, making this compound unique in its structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyne, 12-(1,1-dimethylethoxy)- typically involves the following steps:
Starting Material: The synthesis begins with 1-dodecyne, which can be prepared by the dehydrohalogenation of 1-dodecyl halide.
Etherification: The 12-(1,1-dimethylethoxy) group is introduced through an etherification reaction. This involves the reaction of 1-dodecyne with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the desired ether.
Industrial Production Methods
Industrial production of 1-Dodecyne, 12-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Dehydrohalogenation: Using a suitable catalyst to convert 1-dodecyl halide to 1-dodecyne.
Etherification: Large-scale etherification using tert-butyl alcohol and an acid catalyst in a continuous flow reactor to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecyne, 12-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of alkanes.
Substitution: The ether group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Nucleophiles like halides, thiols, or amines
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes
Substitution: Various substituted ethers
Wissenschaftliche Forschungsanwendungen
1-Dodecyne, 12-(1,1-dimethylethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of 1-Dodecyne, 12-(1,1-dimethylethoxy)- involves its interaction with molecular targets through its alkyne and ether functionalities. The triple bond can participate in cycloaddition reactions, while the ether group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecyne: A simpler alkyne without the ether functionality.
1-Dodecene: An alkene with a double bond instead of a triple bond.
1-Dodecanol: An alcohol with a hydroxyl group instead of an alkyne.
Uniqueness
1-Dodecyne, 12-(1,1-dimethylethoxy)- is unique due to the presence of both an alkyne and an ether group in its structure
Eigenschaften
CAS-Nummer |
121587-78-8 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
12-[(2-methylpropan-2-yl)oxy]dodec-1-yne |
InChI |
InChI=1S/C16H30O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h1H,6-15H2,2-4H3 |
InChI-Schlüssel |
AEBYADFKFLZOMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCCCCCCCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


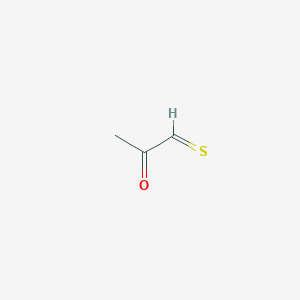
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
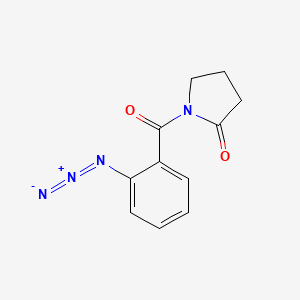
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)
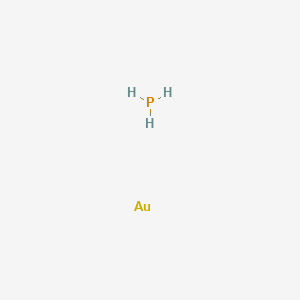

![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
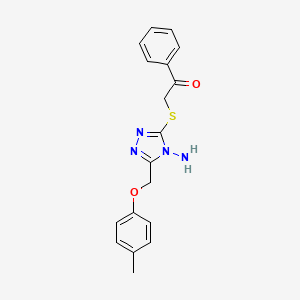
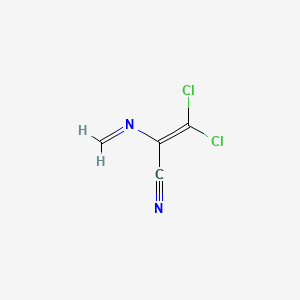
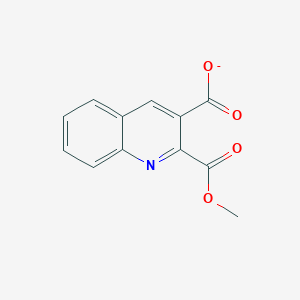
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
